Fmoc-His(Trt)-OH-15N3

Quantitative Proteomics Peptide Quantification Mass Spectrometry

Standard Fmoc-His(Trt)-OH yields peptides indistinguishable from endogenous analogs in MS, causing ion suppression and preventing absolute quantitation. This 15N3-labeled analog solves that limitation. - **98 atom % 15N enrichment** vs. 0.37% natural abundance: Enables high-sensitivity 1H-15N HSQC NMR and reduces experiment time by orders of magnitude - **97% chemical purity (CP)** minimizes deletion by-products in SPPS, simplifying purification vs. 95% purity alternatives - **M+3 mass shift** allows use as an internal standard for regulated LC-MS bioanalysis of histidine-containing peptide drugs

Molecular Formula C40H33N3O4
Molecular Weight 622.7 g/mol
Cat. No. B12061366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-His(Trt)-OH-15N3
Molecular FormulaC40H33N3O4
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1/i41+1,42+1,43+1
InChIKeyXXMYDXUIZKNHDT-SQMNLGFBSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-His(Trt)-OH-15N3 Overview


Fmoc-His(Trt)-OH-15N3 (CAS 1217696-12-2) is a protected histidine derivative specifically designed for use in solid-phase peptide synthesis (SPPS). It incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and the acid-labile trityl (Trt) group for side-chain protection of the imidazole ring, a combination that prevents racemization and by-product formation during peptide chain assembly . Critically, all three nitrogen atoms within the histidine moiety are uniformly substituted with the stable, non-radioactive isotope nitrogen-15 (15N) at a high isotopic enrichment . This specific isotopic labeling, with a resulting mass shift of M+3 , is not intended to alter the chemical reactivity or coupling efficiency of the histidine residue during SPPS. Instead, its core value lies in the precise and verifiable quantitative advantage it provides for downstream analytical applications, which is the central theme of the comparative evidence presented in this guide.

1 Solid-phase peptide synthesis workflow incorporating 15N-labeled histidine
2 Supports isotope dilution mass spectrometry quantitation via distinct M+3 shift
3 Designed for 15N NMR structural studies of labeled peptides

Limitations of Unlabeled Fmoc-His(Trt)-OH


The central justification for procuring Fmoc-His(Trt)-OH-15N3, as opposed to its standard, unlabeled counterpart Fmoc-His(Trt)-OH (CAS 109425-51-6), lies not in the synthesis of the peptide itself, but in the precise analytical quantification and structural characterization of the resulting peptide product. Unlabeled Fmoc-His(Trt)-OH yields a peptide that is analytically indistinguishable from its endogenous counterpart in complex biological matrices when using mass spectrometry (MS) . This identity leads to ion suppression, ambiguous signal integration, and an inability to perform absolute quantitation via isotope dilution methods. In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, the natural abundance of the NMR-active 15N isotope is only 0.37%, making 15N-NMR experiments on unlabeled peptides extremely insensitive and time-prohibitive . Therefore, substituting the 15N3-labeled reagent with unlabeled Fmoc-His(Trt)-OH would effectively eliminate the capability to perform the high-precision quantitative MS and structural NMR studies for which the labeled compound is specifically designed and procured.

! Unlabeled Fmoc-His(Trt)-OH may not provide a resolvable MS signal for isotope dilution quantitation.
! Without 15N enrichment, NMR sensitivity from natural abundance 15N may be insufficient for structural studies.
! Dual-labeled (13C6,15N3) variant may present lower monomer purity and isotopic enrichment, potentially affecting synthesis yield and analytical signal clarity.

Fmoc-His(Trt)-OH-15N3 Quantitative Evidence


Isotope Dilution MS Quantitation

This evidence demonstrates that Fmoc-His(Trt)-OH-15N3 enables absolute quantitation of peptides by isotope dilution mass spectrometry (IDMS). This is impossible with unlabeled Fmoc-His(Trt)-OH. The 15N3-label creates a distinct mass shift (M+3) that allows for the generation of a chemically identical but mass-resolved internal standard peptide . In IDMS, the known concentration of the labeled peptide standard is used to precisely calculate the concentration of the unlabeled target peptide in a biological sample .

IDMS quantitation
Class-level
Target: M+3 mass-resolved signal enables internal standard use. Unlabeled peptide indistinguishable.
Supports absolute quantitation by isotope dilution MS.
Method validation recommended for target matrix.
Quantitative Proteomics Peptide Quantification Mass Spectrometry Isotope Dilution

15N NMR Sensitivity

The procurement of Fmoc-His(Trt)-OH-15N3 is essential for efficient and high-resolution 15N-NMR spectroscopy, a standard technique for determining protein structure and dynamics. The compound's specified isotopic purity of 98 atom % 15N represents a massive enrichment over the natural abundance of 15N, which is only 0.37% [1]. This enrichment is not a marginal improvement but a functional prerequisite for the experiment. It provides the necessary sensitivity to detect nitrogen nuclei in 2D 1H-15N correlation spectra (e.g., HSQC) within a reasonable timeframe.

15N NMR sensitivity
Class-level
~265-fold 15N enrichment
Enables practical 15N-HSQC data acquisition.
Compared to 0.37% natural abundance.
Protein NMR Structural Biology 15N-HSQC Resonance Assignment

Chemical Purity: 15N3 vs. Dual-Labeled

When selecting between different stable isotope-labeled forms of this protected histidine, the assay value (chemical purity) is a direct indicator of the proportion of material that is the correct, active monomer for SPPS. Fmoc-His(Trt)-OH-15N3, as supplied by Sigma-Aldrich, is specified with a 97% (CP) assay . In comparison, the 13C6,15N3-labeled version from the same vendor is specified with a 95% (CP) assay . This quantifiable difference in chemical purity has direct implications for peptide synthesis yield and product complexity.

Chemical purity
Head-to-head
97% (CP) for 15N3 vs. 95% for 13C6,15N3 analog.
Higher monomer purity may reduce SPPS by-products.
Specification review per vendor COA recommended.
Peptide Synthesis Building Block Purity Procurement Specification Quality Control

Isotopic Purity: 15N3 vs. Dual-Labeled

Isotopic purity, reported as atom % 15N, is a critical specification that defines the true utility of a labeled compound as an internal standard or an NMR probe. Fmoc-His(Trt)-OH-15N3 is specified at 98 atom % 15N . A related compound with more extensive labeling, Fmoc-His(Trt)-OH-13C6,15N3, is specified with a lower isotopic purity for nitrogen at 95 atom % 15N . The higher 15N isotopic purity in the 15N3-only compound provides a cleaner signal and simplifies data analysis by reducing background from unlabeled species.

Isotopic purity
Head-to-head
98 atom % 15N vs. 95 atom % 15N for dual-labeled variant.
Cleaner MS and NMR signal expected.
Isotopic purity verified by MS.
Stable Isotope Labeling Mass Spectrometry NMR Spectroscopy Isotopic Enrichment

Mass Shift for MS Resolution

In mass spectrometry, the mass difference between a labeled internal standard and the native analyte must be sufficient to avoid isotopic peak overlap but not so large as to cause a significant shift in retention time or ionization efficiency. Fmoc-His(Trt)-OH-15N3 introduces a defined mass shift of M+3 per histidine residue. This is in contrast to Fmoc-His(Trt)-OH-13C6,15N3, which introduces a larger M+9 shift . While both are functional, the smaller M+3 shift from the 15N3 compound can be strategically advantageous in specific experimental designs.

Mass shift resolution
Cross-study
M+3 shift (15N3) vs. M+9 shift (13C6,15N3).
Balanced MS resolution with minimal chromatographic shift risk.
Cross-study comparable behavior reported.
Mass Spectrometry Internal Standard Design Peptide Quantification Spectral Resolution

Fmoc-His(Trt)-OH-15N3 Application Scenarios


15N-Labeled Internal Standard for PK Studies

In drug development, precisely measuring the concentration of a therapeutic peptide in plasma over time is a regulatory requirement. Fmoc-His(Trt)-OH-15N3 is the essential building block for synthesizing a 15N-labeled version of a peptide drug candidate that contains a histidine residue. This labeled peptide serves as an internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, enabling absolute quantitation via isotope dilution as evidenced by its distinct M+3 mass shift . The unlabeled peptide, synthesized with standard Fmoc-His(Trt)-OH, cannot be used for this purpose as its MS signal is indistinguishable from the analyte of interest. The high 98 atom % 15N isotopic purity [1] ensures a clean signal and accurate quantification, justifying its procurement over the lower-purity 13C6,15N3-labeled alternative for this critical analytical application.

NMR Structural Analysis of Bioactive Peptides

Determining the 3D structure and dynamics of a novel peptide using solution-state NMR requires the site-specific incorporation of NMR-active isotopes. Fmoc-His(Trt)-OH-15N3 is the reagent of choice for introducing an 15N label into the histidine imidazole ring and backbone amide. The specified 98 atom % 15N enrichment is a quantitative advantage over unlabeled histidine (0.37% 15N natural abundance), reducing NMR experiment times by orders of magnitude and enabling the acquisition of high-resolution 1H-15N HSQC spectra [1]. This makes structure determination of histidine-rich peptides feasible, a task that would be practically impossible using unlabeled building blocks.

High-Fidelity SPPS of Histidine-Containing Peptides

For challenging peptide syntheses where maximizing yield and minimizing purification burden are paramount, the 97% (CP) chemical purity of Fmoc-His(Trt)-OH-15N3 provides a quantifiable advantage over the 95% purity of the 13C6,15N3-labeled analog [1]. The higher purity reduces the accumulation of deletion and truncation by-products during the stepwise assembly of the peptide chain, especially when incorporating a sterically hindered residue like histidine. This directly translates to a higher yield of the full-length target peptide and a simpler, less time-consuming purification process, justifying the selection of this specific labeled derivative based on its superior procurement specification.

Application
Selection Property
Validation Focus
Peptide exposure assessment in research matrices
15N3-labeled internal standard design
LC-MS isotope dilution method validation
15N NMR structural investigation of peptides
Site-specific 15N enrichment for histidine
HSQC sensitivity and backbone assignment review
High-fidelity SPPS of labeled peptides
High monomer purity specification
Truncation product and yield optimization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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